molecular formula C12H13Cl3N2 B6221204 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride CAS No. 2758003-08-4

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B6221204
CAS No.: 2758003-08-4
M. Wt: 291.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is an organic compound that belongs to the class of phenylpyridines. It is characterized by the presence of a chlorophenyl group attached to a pyridine ring, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of 4-chlorobenzaldehyde with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, which facilitates the formation of the methanamine group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylpyridines.

Scientific Research Applications

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-chlorophenyl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

2758003-08-4

Molecular Formula

C12H13Cl3N2

Molecular Weight

291.6

Purity

0

Origin of Product

United States

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